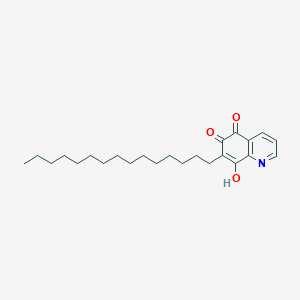
8-Hydroxy-7-pentadecylquinoline-5,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy-7-pentadecylquinoline-5,6-dione is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-pentadecylquinoline-5,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include quinoline derivatives and long-chain alkyl halides.
Alkylation Reaction: The quinoline derivative undergoes an alkylation reaction with a pentadecyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step introduces the pentadecyl group at the 7-position of the quinoline ring.
Hydroxylation: The next step involves the introduction of a hydroxyl group at the 8-position of the quinoline ring. This can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Oxidation: Finally, the compound undergoes an oxidation reaction to introduce the dione functionality at the 5,6-positions. Common oxidizing agents used for this purpose include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
8-Hydroxy-7-pentadecylquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.
Substitution: The hydroxyl group at the 8-position can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in drug development, particularly for the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 8-Hydroxy-7-pentadecylquinoline-5,6-dione involves its interaction with various molecular targets. The hydroxyl and dione functionalities allow it to form complexes with metal ions, which can disrupt biological processes in microorganisms and cancer cells. Additionally, its lipophilic pentadecyl chain facilitates its incorporation into cell membranes, affecting membrane integrity and function.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities but lacking the long alkyl chain.
Clioquinol: An 8-hydroxyquinoline derivative with iodine substitution, known for its antimicrobial properties.
8-Hydroxy-5-quinolinesulfonic acid: Another derivative with sulfonic acid functionality, used in analytical chemistry.
Uniqueness
8-Hydroxy-7-pentadecylquinoline-5,6-dione is unique due to its long alkyl chain, which enhances its lipophilicity and ability to interact with cell membranes. This structural feature distinguishes it from other quinoline derivatives and contributes to its distinct biological and chemical properties.
属性
CAS 编号 |
31509-62-3 |
|---|---|
分子式 |
C24H35NO3 |
分子量 |
385.5 g/mol |
IUPAC 名称 |
8-hydroxy-7-pentadecylquinoline-5,6-dione |
InChI |
InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-22(26)21-19(17-15-18-25-21)23(27)24(20)28/h15,17-18,26H,2-14,16H2,1H3 |
InChI 键 |
PJFLSWORUNVLSQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1=C(C2=C(C=CC=N2)C(=O)C1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















